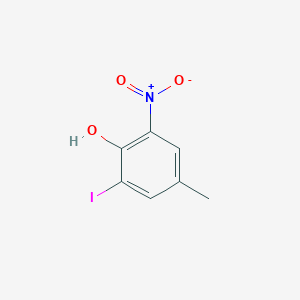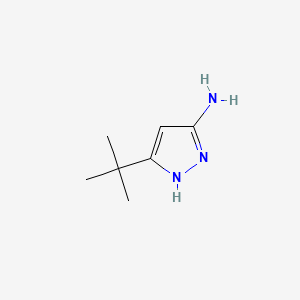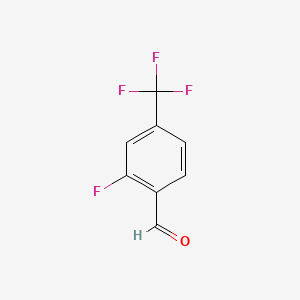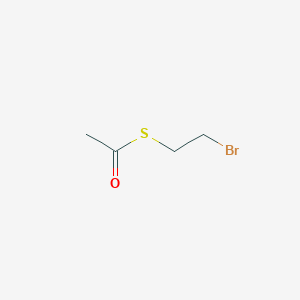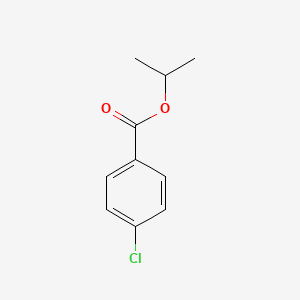
Decane-2,9-dione
Übersicht
Beschreibung
Decane-2,9-dione is an organic compound with the molecular formula C10H18O2 It is a diketone, meaning it contains two ketone functional groups located at the 2nd and 9th positions of the decane chain
Wirkmechanismus
Target of Action
Decane-2,9-dione has been identified as a promising inhibitor of the Receptor-interacting protein kinase 1 (RIPK1) . RIPK1 is a key component of the necroptosis signaling pathway, a type of programmed cell death . This pathway is involved in various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases .
Mode of Action
The compound interacts with RIPK1 by inserting its benzyl groups into the bottom of a deep hydrophobic pocket in RIPK1, forming T-shaped π–π interactions with His136 . This interaction inhibits the function of RIPK1, thereby disrupting the necroptosis signaling pathway .
Biochemical Pathways
The necroptosis signaling pathway is initiated by signals from death receptors in the tumor necrosis factor (TNF) superfamily, Toll-like receptors (TLRs), interferon receptors (IFNAR), or Z-DNA binding protein 1 (ZBP1) . Downstream of death receptor signaling, serine/threonine kinases, RIPK1 and RIPK3, as well as mixed lineage kinase domain-like (MLKL), are key components in the necroptosis signaling pathway . By inhibiting RIPK1, this compound disrupts this pathway, potentially preventing the cell death and inflammation associated with necroptosis .
Result of Action
The inhibition of RIPK1 by this compound disrupts the necroptosis signaling pathway, potentially preventing the cell death and inflammation associated with necroptosis . This could have therapeutic implications for various diseases involving necroptosis, including inflammatory, neurodegenerative, infectious, and malignant diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Decane-2,9-dione can be synthesized through several methods. One common approach involves the oxidation of decane-2,9-diol using an oxidizing agent such as pyridinium chlorochromate (PCC) or Jones reagent. The reaction typically takes place under mild conditions, with the diol being dissolved in an appropriate solvent like dichloromethane.
Industrial Production Methods
In an industrial setting, this compound can be produced through the catalytic dehydrogenation of decane-2,9-diol. This process involves passing the diol over a metal catalyst, such as copper or palladium, at elevated temperatures. The resulting diketone is then purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Decane-2,9-dione undergoes various chemical reactions, including:
Oxidation: The diketone can be further oxidized to produce carboxylic acids.
Reduction: It can be reduced to form decane-2,9-diol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ketone groups can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and alcohols can react with the ketone groups under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Decane-2,9-diol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Decane-2,9-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: this compound is used in the production of polymers and other industrial chemicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Decane-2,9-diol: The reduced form of decane-2,9-dione, containing hydroxyl groups instead of ketone groups.
Decane-2,9-dicarboxylic acid: The oxidized form, containing carboxylic acid groups.
6,10-Dioxaspiro[4.5]decane-7,9-dione: A spirocyclic compound with similar structural features.
Uniqueness
This compound is unique due to its specific positioning of the ketone groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Eigenschaften
IUPAC Name |
decane-2,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-9(11)7-5-3-4-6-8-10(2)12/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUMJAVUEKNJIQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCCCCC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20336939 | |
| Record name | decane-2,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20336939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16538-91-3 | |
| Record name | decane-2,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20336939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Decane-2,9-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of converting Decane-2,9-dione to (Z,Z)-3,8-bis[1-(difluoroboryloxy)ethylidene]this compound as described in the research?
A1: The conversion of this compound to (Z,Z)-3,8-bis[1-(difluoroboryloxy)ethylidene]this compound, achieved through a multi-step synthesis involving enol acetate formation and reaction with a boron trifluoride-acetic acid complex, allows for the study of its crystal structure. [] This provides valuable insights into the molecular geometry and arrangement of the compound, contributing to a deeper understanding of its chemical properties and potential applications. [] You can find the details of this synthesis and the resulting crystal structure analysis in the paper "Crystal structure of (Z,Z)-3,8-bis[1-(difluoroboryloxy)ethylidene]decane- 2,9-dione, C10H14O2(C2H3OBF2)2". []
Q2: How is this compound typically synthesized, and what is its relevance in organic chemistry?
A2: this compound can be synthesized with a good yield (83%) by reacting octanedioic chloride with the magnesium enolate of diethyl malonate. [] This diketone serves as a valuable precursor in organic synthesis. For instance, it can be used to create bicyclo[4,3,1]this compound, a key intermediate in studying "anti-Bredt" alkenes, which are molecules that violate Bredt's Rule. [] This rule predicts the stability and likelihood of forming bridgehead double bonds in bridged ring systems. Therefore, this compound plays a crucial role in exploring the boundaries and exceptions to this fundamental principle in organic chemistry.
Q3: Can you describe the molecular structure of (Z,Z)-3,8-bis[1-(difluoroboryloxy)ethylidene]this compound based on the provided data?
A3: (Z,Z)-3,8-bis[1-(difluoroboryloxy)ethylidene]this compound crystallizes in the monoclinic system with the space group P\2\/n. [] The unit cell dimensions are a = 7.691(1) Å, b = 11.482(2) Å, c = 9.997(1) Å, and β = 106.22(1)°. [] The crystal structure reveals the specific arrangement of atoms within the molecule, including bond lengths, angles, and intermolecular interactions. This information is crucial for understanding the compound's physical properties, such as melting point and solubility.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


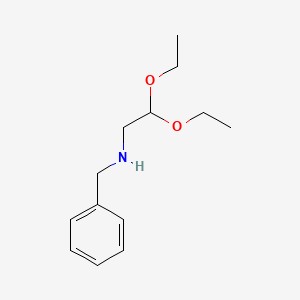
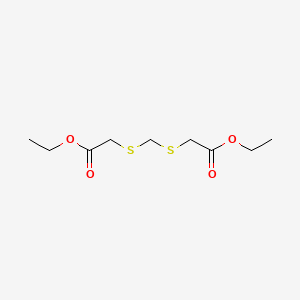

![9-Azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B1268067.png)
![8-Azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1268068.png)
